

# Application Notes and Protocols: SGC-CBP30 for In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Sgc-cbp30 |           |
| Cat. No.:            | B612240   | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

### Introduction

**SGC-CBP30** is a potent and selective chemical probe that inhibits the bromodomains of the highly homologous transcriptional co-activators CREB-binding protein (CREBBP or CBP) and E1A binding protein p300 (EP300).[1][2] With IC50 values of 21 nM for CBP and 38 nM for p300, it offers high selectivity over other bromodomain families, such as BRD4.[1][3]

CBP and p300 are crucial epigenetic regulators that function as histone acetyltransferases (HATs) and scaffolds for transcriptional machinery.[4][5] Their bromodomains recognize and bind to acetylated lysine residues on histones and other proteins, a key step in activating gene expression. By competitively inhibiting this interaction, **SGC-CBP30** can modulate the expression of genes involved in various biological processes, including cell growth, differentiation, and inflammation.[5][6] Its utility has been demonstrated in preclinical studies for immunology, cancer, and sepsis.[4][7][8]

These notes provide detailed protocols for the preparation and in vivo administration of **SGC-CBP30** in mouse models, based on published research.

## **Mechanism of Action: Signaling Pathway**

**SGC-CBP30** exerts its effects by preventing the CBP/p300 bromodomains from "reading" acetyl-lysine marks on histones and other proteins. This disrupts the recruitment of the



## Methodological & Application

Check Availability & Pricing

transcriptional machinery to specific gene promoters and enhancers. In inflammatory conditions like sepsis, this inhibition blocks the expression and release of late-phase inflammatory mediators, such as High Mobility Group Box 1 (HMGB1), and downstream signaling cascades including the MAPK and NF-kB pathways.[7]





Click to download full resolution via product page

**Caption: SGC-CBP30** Mechanism of Action in Inflammation.





# **Quantitative Data Summary: In Vivo Administration**

The following table summarizes dosages and administration routes for **SGC-CBP30** in various mouse models as reported in the literature.



| Mouse<br>Model                                | Strain | Dosage                   | Administrat<br>ion Route   | Dosing<br>Schedule                                             | Key<br>Findings &<br>Reference                                                              |
|-----------------------------------------------|--------|--------------------------|----------------------------|----------------------------------------------------------------|---------------------------------------------------------------------------------------------|
| LPS-Induced<br>Endotoxemia                    | BALB/c | 19.3 mg/kg               | Intraperitonea<br>I (i.p.) | Single dose 8<br>hours post-<br>LPS<br>challenge               | Significant protection against lethality; reduced serum HMGB1 and TNF-α.[7]                 |
| LPS-Induced<br>Endotoxemia                    | BALB/c | 7.7, 15.4,<br>19.3 mg/kg | Intraperitonea<br>I (i.p.) | Single dose<br>30 mins or 8<br>hours post-<br>LPS<br>challenge | Dose-<br>dependent<br>effects<br>observed;<br>19.3 mg/kg at<br>8h was most<br>effective.[7] |
| Polymicrobial<br>Sepsis (CLP)                 | BALB/c | 19.3 mg/kg               | Intraperitonea<br>I (i.p.) | Single dose 8<br>hours post-<br>CLP surgery                    | Rescued mice from lethal sepsis; reduced organ injury. [7]                                  |
| Polymicrobial<br>Sepsis (CLP)<br>+ Antibiotic | BALB/c | 19.3 mg/kg               | Intraperitonea<br>I (i.p.) | Single dose 8<br>hours post-<br>CLP surgery                    | Used in combination with ciprofloxacin (7.5 mg/kg, i.v. at 1h post-CLP).[7]                 |

CLP: Cecal Ligation and Puncture; LPS: Lipopolysaccharide; HMGB1: High Mobility Group Box 1; TNF- $\alpha$ : Tumor Necrosis Factor-alpha.



# **Detailed Experimental Protocols**

**SGC-CBP30** has low solubility in aqueous media, requiring a specific vehicle for systemic delivery.[4]

#### Materials:

- SGC-CBP30 crystalline solid
- Dimethyl sulfoxide (DMSO), sterile
- PEG300 (Polyethylene glycol 300), sterile
- Tween® 80, sterile
- Sterile ddH<sub>2</sub>O or 0.9% Saline

#### Procedure:

- Prepare a stock solution of SGC-CBP30 in DMSO (e.g., 50 mg/mL). Ensure it is fully dissolved.
- To prepare the final working solution for injection (e.g., for a 1 mg/mL final concentration), follow these volumetric ratios: 5% DMSO, 40% PEG300, 5% Tween® 80, 50% ddH<sub>2</sub>O/Saline.[1]
- In a sterile tube, add the required volume of PEG300.
- Add the required volume of the SGC-CBP30 DMSO stock solution to the PEG300 and mix until the solution is clear.
- Add the Tween® 80 and mix again until clear.
- Finally, add the ddH<sub>2</sub>O or saline to reach the final volume and mix thoroughly.
- Note: This solution should be prepared fresh immediately before use for optimal results.[1]
   The final DMSO concentration in the culture medium should be kept below 0.1% to avoid cell toxicity.[4]







This protocol describes a therapeutic intervention study to assess the efficacy of **SGC-CBP30** in a model of acute systemic inflammation.[7]

#### Materials:

- Male BALB/c mice
- Lipopolysaccharide (LPS) from E. coli
- SGC-CBP30 formulated as described in Protocol 1
- Sterile saline (vehicle control)
- Dexamethasone (DEX) as a positive control (optional, e.g., 1.3 mg/kg)
- Syringes and needles for i.p. injection

Workflow:





Click to download full resolution via product page

**Caption:** Experimental Workflow for the LPS Endotoxemia Model.

#### Procedure:

 Animal Acclimatization: House male BALB/c mice under standard conditions (12:12 h lightdark cycle, controlled temperature and humidity) with ad libitum access to food and water for



at least one week before the experiment.[9]

- Induction of Endotoxemia: Administer a lethal dose of LPS (10 mg/kg) via intraperitoneal
   (i.p.) injection to each mouse. This marks Time = 0h.[7]
- Therapeutic Intervention: At 8 hours post-LPS challenge, divide the mice into treatment groups and administer the following via i.p. injection:[7]
  - SGC-CBP30 Group: 19.3 mg/kg of formulated SGC-CBP30.
  - Vehicle Control Group: An equivalent volume of the vehicle solution.
  - Positive Control Group (Optional): Dexamethasone at 1.3 mg/kg.
- Monitoring: Monitor the mice continuously for survival and clinical signs of distress for up to 72 hours.[7]
- Endpoint Analysis (for mechanistic studies): In a separate cohort of animals, collect blood via cardiac puncture at 18 hours post-LPS challenge.[7]
- Cytokine Measurement: Process blood to obtain serum and measure the levels of HMGB1 and TNF-α using commercial ELISA kits according to the manufacturer's instructions.[7]

The CLP model simulates polymicrobial sepsis and is considered more clinically relevant than the LPS model.

#### Materials:

- Male BALB/c mice
- Anesthetics (e.g., ketamine/xylazine)[9]
- Surgical tools for laparotomy
- Suture materials
- SGC-CBP30 formulated as described in Protocol 1
- Ciprofloxacin for injection (optional, for combination therapy)



#### Procedure:

- Anesthesia: Anesthetize mice using an appropriate method (e.g., i.p. injection of ketamine and xylazine). Confirm deep anesthesia by the loss of a toe-pinch reflex.
- · CLP Surgery:
  - Perform a midline laparotomy to expose the cecum.
  - Ligate the cecum below the ileocecal valve.
  - Puncture the ligated cecum once or twice with a specific gauge needle (e.g., 21-gauge) to induce sepsis.
  - Return the cecum to the peritoneal cavity and close the abdominal incision in layers.
  - Provide postoperative analgesia and fluid resuscitation as per institutional guidelines.
- Therapeutic Intervention: At 8 hours post-CLP surgery, administer SGC-CBP30 (19.3 mg/kg, i.p.).[7]
- Combination Therapy (Optional): For combination studies, administer an antibiotic such as ciprofloxacin (7.5 mg/kg, intravenously) at 1 hour post-CLP, followed by SGC-CBP30 at 8 hours.[7]
- Monitoring and Analysis: Monitor survival for up to 72 hours. For mechanistic endpoints, euthanize mice at a specified time (e.g., 18 hours) to collect blood for cytokine analysis and organs (lung, liver, kidney, colon) for histological assessment of inflammatory infiltration.[4][7]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

1. selleckchem.com [selleckchem.com]







- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. stemcell.com [stemcell.com]
- 5. SGC-CBP30 | Structural Genomics Consortium [thesgc.org]
- 6. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming -PMC [pmc.ncbi.nlm.nih.gov]
- 7. CBP Bromodomain Inhibition Rescues Mice From Lethal Sepsis Through Blocking HMGB1-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to induce neurodegeneration in a local area of the mouse brain by stereotaxic injection - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: SGC-CBP30 for In Vivo Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612240#in-vivo-administration-and-dosage-of-sgc-cbp30-in-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com